![molecular formula C21H17ClN4O2 B2503525 N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941939-13-5](/img/structure/B2503525.png)

N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

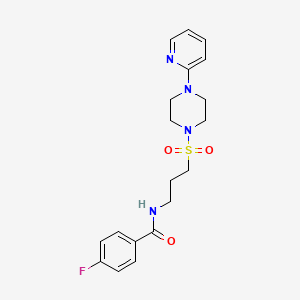

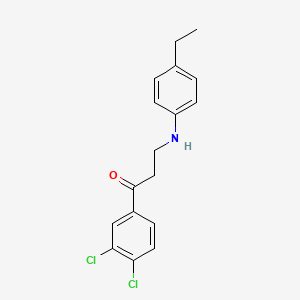

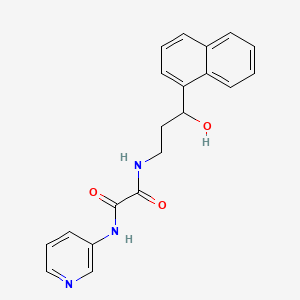

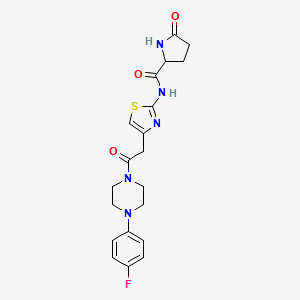

The compound N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a heterocyclic molecule that likely exhibits interesting chemical and biological properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related heterocyclic acetamide derivatives typically involves multi-step reactions that may include the formation of intermediate compounds, such as those derived from 2-aminobenzothiazole, followed by reactions with chloroacetyl chloride and hydrazine hydrate, as seen in the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives . These methods suggest that the synthesis of N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide would also involve careful selection of starting materials and reaction conditions to ensure the formation of the desired heterocyclic framework.

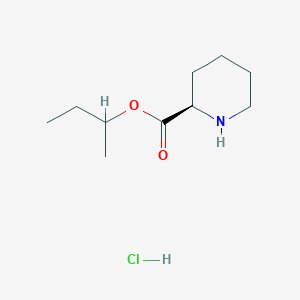

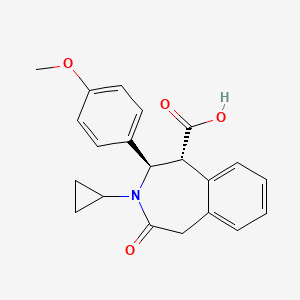

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the presence of hydrogen bonding patterns, which play a crucial role in the solid-state arrangement of the molecules. For instance, substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides exhibit hydrogen bonds that link molecules into chains or sheets, depending on the specific substituents and their interactions with the amide oxygen atom or pi(arene) systems . This suggests that the molecular structure of N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide would also feature hydrogen bonding, potentially influencing its crystal packing and stability.

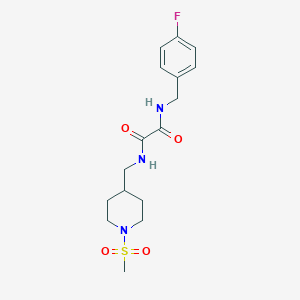

Chemical Reactions Analysis

While the provided papers do not detail chemical reactions specific to the compound of interest, they do highlight the reactivity of similar acetamide derivatives. The presence of the acetamide group in these molecules is indicative of potential reactivity, as the amide bond can participate in various chemical transformations, including hydrolysis, amidation, and nucleophilic substitution reactions. The chemical reactivity would also be influenced by the presence of other functional groups and the overall molecular context .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic acetamide derivatives are influenced by their molecular structure. The presence of hydrogen bonds, as seen in related compounds, can affect the melting point, solubility, and crystalline form of these molecules . Additionally, the presence of halogen substituents, such as the 4-chlorophenyl group, can impact the lipophilicity, electronic properties, and potential biological activity of the compound. The novel heterocycles synthesized in related studies were characterized by various spectroscopic techniques, suggesting that similar methods would be applicable to determine the properties of N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide .

Wissenschaftliche Forschungsanwendungen

1. Neuroscience and Neurodegenerative Disorders

N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide and its derivatives have been studied extensively for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), particularly in the context of neurodegenerative disorders. Fluoroethoxy and fluoropropoxy substituted derivatives of this compound have shown high in vitro affinity and selectivity for PBRs over central benzodiazepine receptors (CBRs). These compounds, when radiolabeled, have been used in biodistribution studies in rats to map the localization of PBRs, especially in the olfactory bulbs, which is higher than the rest of the brain, suggesting their potential application in imaging and studying neurodegenerative disorders (Fookes et al., 2008).

2. Metabolism and Toxicity Studies

Studies involving specific metabolic inhibitors have utilized derivatives of N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide to understand the metabolic pathways leading to the formation of benzylmercapturic acid. This research provided valuable insights into the metabolism of benzyl acetate, suggesting the involvement of the sulphate ester of benzyl alcohol as an obligatory intermediate. This line of research is crucial for understanding the metabolic pathways and potential toxicities of related compounds (Chidgey, Kennedy, & Caldwell, 1986).

3. Antipsychotic and Anticonvulsant Activities

Research on the structural analogs of N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has contributed significantly to the field of antipsychotic and anticonvulsant drugs. Derivatives of this compound have been shown to induce mammary gland neoplasia in male rats, indicating the importance of the compound's nucleus in tumor induction and the potential for its derivatives to be used as antipsychotic agents (Fitzgerald, McGuire, Andrews, & de la Iglesia, 1986).

Eigenschaften

IUPAC Name |

N-benzyl-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O2/c22-17-8-6-16(7-9-17)18-12-19-21(28)25(10-11-26(19)24-18)14-20(27)23-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDUBDPJZZNVTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-methylpropanoate](/img/structure/B2503449.png)

![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)

![N,N-diethyl-2-[3-(2-indolin-1-yl-2-keto-acetyl)indol-1-yl]acetamide](/img/structure/B2503452.png)

![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)